

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzamide

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzamide

Cat. No.: B060110

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-amino-5-bromobenzamide**, a valuable building block in medicinal chemistry. The primary focus of this document is the conversion of 2-amino-5-bromobenzoyl chloride to the target amide through amidation.

Introduction

2-Amino-5-bromobenzamide serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring an amino group, a bromo substituent, and an amide functional group, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. The most direct synthetic route to **2-amino-5-bromobenzamide** involves the amidation of 2-amino-5-bromobenzoyl chloride. This guide details the experimental protocol for this conversion, presents relevant physicochemical and quantitative data, and provides a logical workflow for the synthesis.

Physicochemical Properties of 2-Amino-5-bromobenzamide

A summary of the key physical and chemical properties of the target compound is presented in the table below.

Property	Value
CAS Number	16313-66-9
Molecular Formula	C ₇ H ₇ BrN ₂ O
Molecular Weight	215.05 g/mol
Melting Point	189-191 °C
Appearance	White to off-white solid

Synthesis of 2-Amino-5-bromobenzamide

The primary method for the synthesis of **2-amino-5-bromobenzamide** is the reaction of 2-amino-5-bromobenzoyl chloride with an ammonia source. Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by ammonia to form the corresponding primary amide.^{[1][2]} The reaction is typically rapid and exothermic.^[1]

A detailed experimental protocol, adapted from the synthesis of the analogous 2-amino-5-chlorobenzamide, is provided below.^[3]

3.1. Experimental Protocol

Reagents and Materials:

- 2-amino-5-bromobenzoyl chloride
- Concentrated aqueous ammonia (liquor ammonia, ~25-30%)
- Ice
- Deionized water
- Standard laboratory glassware (round-bottom flask, beaker, Büchner funnel, etc.)
- Filtration apparatus

Procedure:

- A round-bottom flask is charged with concentrated aqueous ammonia (e.g., 10 mL for 1 g of the acyl chloride).
- The flask is cooled in an ice bath to maintain a temperature of 0°C.
- 2-amino-5-bromobenzoyl chloride (1 equivalent) is added portion-wise to the cold, stirred ammonia solution. A vigorous reaction is expected.^[2]
- The reaction mixture is stirred or shaken frequently for approximately 30 minutes at 0°C.^[3]
- Upon completion of the reaction, the resulting precipitate is collected by vacuum filtration.
- The solid product is washed with cold deionized water to remove any residual ammonia and ammonium salts.
- The product is dried, for example, in a desiccator or a vacuum oven at a moderate temperature.
- If necessary, the crude product can be recrystallized from a suitable solvent, such as hot water or an ethanol/water mixture, to achieve higher purity.^[3]

3.2. Quantitative Data

The following table summarizes the expected yield for the synthesis of **2-amino-5-bromobenzamide** based on a similar reported procedure for an analogous compound.^[3]

Starting Material	Product	Reagent	Yield (%)
2-amino-5-chlorobenzoyl chloride	2-amino-5-chlorobenzamide	Liquor Ammonia	68

A yield of 93% has been reported for the synthesis of **2-amino-5-bromobenzamide** via an alternative route involving the bromination of 2-aminobenzamide.^[4]

Visualizations

4.1. Reaction Pathway

The following diagram illustrates the chemical transformation from 2-amino-5-bromobenzoyl chloride to **2-amino-5-bromobenzamide**.

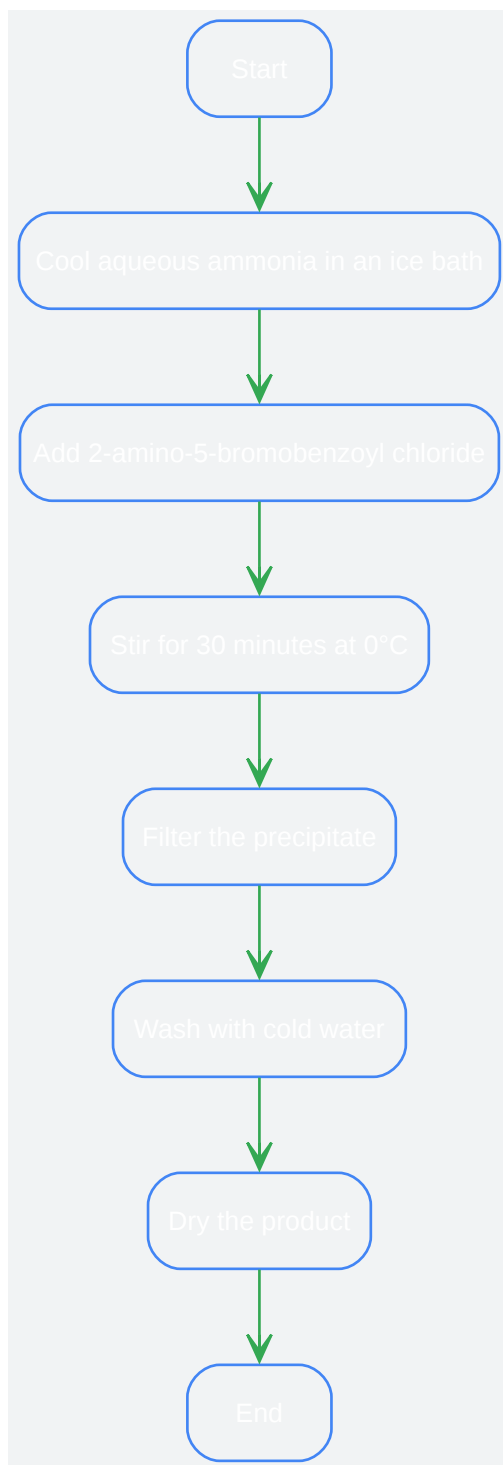


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Caption: Reaction scheme for the synthesis of **2-Amino-5-bromobenzamide**.

4.2. Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis of **2-amino-5-bromobenzamide**.



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Caption: Experimental workflow for the synthesis of **2-Amino-5-bromobenzamide**.

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